Cas no 1955-21-1 (2,6-Diiodobenzene-1,4-diol)

2,6-Diiodobenzene-1,4-diol is a diiodinated aromatic compound featuring hydroxyl groups at the 1,4-positions and iodine substituents at the 2,6-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of halogenated polyphenols and pharmaceutical building blocks. The presence of iodine enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, due to the favorable leaving-group properties of iodine. Additionally, its symmetrical substitution pattern ensures controlled regioselectivity in further functionalization. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Its high purity and well-defined structure make it suitable for research and fine chemical applications.
2,6-Diiodobenzene-1,4-diol structure
2,6-Diiodobenzene-1,4-diol structure
Product Name:2,6-Diiodobenzene-1,4-diol
CAS No:1955-21-1
MF:C6H4I2O2
MW:361.903706550598
CID:156508
PubChem ID:74775
Update Time:2025-06-07

2,6-Diiodobenzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,2,6-diiodo-
    • 2 6-DIIODOHYDROQUINONE
    • 2,6-Diiodo-1,4-benzenediol
    • 2,6-diiodobenzene-1,4-diol
    • 2,6-Diiodoquinol
    • BRN 2209260
    • Hydroquinone, 2,6-diiodo-
    • 3,5-Diiodobenzoquinone
    • 1955-21-1
    • DTXSID2062086
    • EINECS 217-791-5
    • SCHEMBL71182
    • 3-06-00-04441 (Beilstein Handbook Reference)
    • NS00026377
    • FT-0633936
    • 2,6-Diiodo-1,4-benzenediol #
    • 2,6-Diiodohydroquinone
    • 1,4-Benzenediol, 2,6-diiodo-
    • 2,6-Diiodobenzene-1,4-diol
    • Inchi: 1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
    • InChI Key: TXLWEPPRCDCHRB-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1O)I)O

Computed Properties

  • Exact Mass: 361.82912
  • Monoisotopic Mass: 361.83
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: NA
  • Density: 2.8±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 308.5±42.0 °C at 760 mmHg
  • Flash Point: Not available
  • Refractive Index: 1.801
  • PSA: 40.46

2,6-Diiodobenzene-1,4-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D455695-25mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
25mg
$253.00 2023-05-18
TRC
D455695-100mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
100mg
$873.00 2023-05-18
TRC
D455695-250mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
250mg
$ 1800.00 2023-09-07

2,6-Diiodobenzene-1,4-diol Related Literature

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd